1-(prop-2-yn-1-yl)-1H-pyrazol-4-ol
Description
Properties
Molecular Formula |
C6H6N2O |
|---|---|
Molecular Weight |
122.12 g/mol |
IUPAC Name |
1-prop-2-ynylpyrazol-4-ol |
InChI |
InChI=1S/C6H6N2O/c1-2-3-8-5-6(9)4-7-8/h1,4-5,9H,3H2 |
InChI Key |
ZGIQYWSXZMDWMS-UHFFFAOYSA-N |
Canonical SMILES |
C#CCN1C=C(C=N1)O |
Origin of Product |
United States |
Preparation Methods
General Procedure and Optimization
Reagents :
- 1H-Pyrazol-4-ol
- Propargyl bromide
- Base (K₂CO₃, Cs₂CO₃, or NaH)
- Solvent (DMF, DMSO, or THF)
Procedure :
- Deprotonation : The reaction begins with deprotonation of 1H-pyrazol-4-ol using a base. K₂CO₃ or Cs₂CO₃ in DMF at 60–80°C is commonly employed to activate the nitrogen for alkylation.
- Alkylation : Propargyl bromide (1.2–1.5 equiv) is added dropwise, and the mixture is stirred for 4–24 hours.
- Workup : The crude product is extracted with ethyl acetate, washed with brine, and purified via column chromatography or recrystallization.
Key Data :
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| K₂CO₃ | DMF | 60 | 12 | 68 |
| Cs₂CO₃ | DMSO | 80 | 6 | 72 |
| NaH | THF | 0 → RT | 4 | 58 |
Mechanistic Insight :
The base deprotonates the pyrazole nitrogen, enhancing its nucleophilicity. Propargyl bromide undergoes an SN2 reaction, resulting in N-alkylation. Steric and electronic factors favor substitution at N-1 over N-2.
Alternative Synthetic Routes
Cyclocondensation of Propargyl Hydrazines
A less common route involves cyclizing propargyl-substituted hydrazines with diketones or α,β-unsaturated carbonyl compounds. For example:
- Hydrazine Formation : React propargylamine with a β-ketoester to form a propargyl hydrazine intermediate.
- Cyclization : Heat the intermediate in acetic acid to induce pyrazole ring formation.
Example :
- Starting Material : Ethyl acetoacetate + propargyl hydrazine
- Conditions : Acetic acid, reflux, 8 h
- Yield : 45–50%
Challenges and Considerations
- Regioselectivity : N-1 alkylation is favored due to lower steric hindrance compared to N-2.
- Side Reactions : O-Alkylation of the hydroxyl group is minimized by using mild bases (e.g., K₂CO₃) and polar aprotic solvents.
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the product.
Characterization Data
Chemical Reactions Analysis
Types of Reactions
1-(prop-2-yn-1-yl)-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidative formylation under visible light, leading to the formation of formamides.
Substitution: The hydroxyl group at position 4 can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclocondensation: The compound can participate in cyclocondensation reactions with isothiocyanates to form heterocyclic compounds.
Common Reagents and Conditions
Oxidation: Visible light and molecular oxygen are commonly used for oxidative formylation reactions.
Substitution: Nucleophiles such as alkyl halides can be used for substitution reactions.
Cyclocondensation: Phenyl isothiocyanate and bases like KOH are used for cyclocondensation reactions.
Major Products
Formamides: Formed through oxidative formylation reactions.
Heterocyclic Compounds: Formed through cyclocondensation reactions with isothiocyanates.
Scientific Research Applications
1-(prop-2-yn-1-yl)-1H-pyrazol-4-ol has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 1-(prop-2-yn-1-yl)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. For example, in oxidative formylation reactions, the compound acts as a photosensitizer, generating singlet oxygen (1O2) and superoxide anion radicals (O2˙−) through energy transfer and single electron transfer pathways . These reactive oxygen species play a crucial role in the reaction mechanism.
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : Nitro and halogen substituents (e.g., in ) increase electron-withdrawing effects, stabilizing the pyrazole ring and influencing reactivity.
- Functional Groups : Ketone or methoxy groups (e.g., ) modulate solubility and hydrogen-bonding capacity.
Spectral Data Comparison
- ¹H NMR :
- IR : Pyrazole-chalcone hybrids () show carbonyl stretches at 1742 cm⁻¹, absent in the parent compound .
ADMET and Drug-Likeness
| Parameter | 1-(prop-2-yn-1-yl)-1H-pyrazol-4-ol | 1-(but-2-yn-1-yl)-1H-pyrazol-4-ol | 1-(4-Bromophenyl)-3-(4-chlorophenyl)-1H-pyrazol-4-ol |
|---|---|---|---|
| Molecular Weight | 122.12 | 136.15 | 349.61 |
| LogP (Lipophilicity) | ~1.5 (estimated) | ~2.0 (estimated) | ~3.8 |
| H-bond Donors | 1 (OH) | 1 (OH) | 1 (OH) |
| H-bond Acceptors | 3 | 3 | 3 |
| Lipinski Compliance | Yes | Yes | No (MW >500) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
